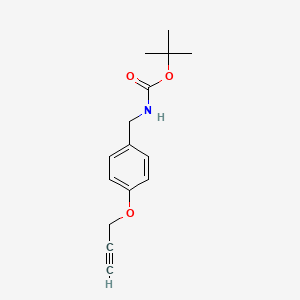

tert-Butyl (4-(prop-2-yn-1-yloxy)benzyl)carbamate

Description

Introduction to Carbamic Acid, N-[[4-(2-Propyn-1-yloxy)Phenyl]Methyl]-, 1,1-Dimethylethyl Ester

Systematic Nomenclature and IUPAC Classification

The compound is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as tert-butyl N-[(4-prop-2-ynoxyphenyl)methyl]carbamate . Its systematic name derives from three key structural components:

- A tert-butoxycarbonyl (Boc) protecting group.

- A benzyl moiety substituted at the para position with a propargyl ether (–O–C≡CH).

- A carbamate functional group (–N–C(=O)–O–).

The molecular formula is C₁₅H₁₉NO₃ (molecular weight: 261.32 g/mol) . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1380401-33-1 | |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC#C | |

| InChI Key | PIGAXXGRAFGNBK-UHFFFAOYSA-N |

The Boc group and propargyl ether substituent position this compound within the broader class of alkyne-functionalized carbamates , which are pivotal in click chemistry and bioconjugation applications .

Historical Development and Discovery Timeline

The compound’s first reported synthesis is not explicitly documented in publicly available literature. However, its emergence aligns with advancements in protecting group chemistry and alkyne-based synthetic strategies in the early 21st century. Key milestones include:

- 2014 : Initial PubChem entry (CID 78358298), suggesting its use in early-stage drug discovery .

- 2020 : Utilization in microwave-assisted alkylation reactions, as demonstrated in the synthesis of tert-butyl 3-hydroxybenzylcarbamate derivatives .

- 2022 : Improved synthetic protocols for propargyl carbamates using rhodium catalysis, highlighting its role in sulfoximine functionalization .

The compound’s commercial availability through suppliers like ChemScene and Parchem by 2025 underscores its adoption in industrial and academic research .

Position Within Carbamate Ester Chemical Taxonomy

Carbamate esters are characterized by the –O–C(=O)–N< moiety, which confers stability against hydrolysis compared to free carbamic acids . This compound belongs to two subcategories:

A. N-Protected Carbamates

The Boc group (–OC(=O)C(C)(C)₃) shields the amine during multi-step syntheses, enabling selective deprotection under acidic conditions .

B. Propargyl Ether Derivatives

The propargyloxy (–O–C≡CH) substituent facilitates:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

- Polymer Functionalization : Incorporation into polyurethanes or hydrogels via alkyne-azide linkages .

Table 1 compares this compound’s features with related carbamates:

This compound’s dual functionality as a Boc-protected amine and alkyne synthon positions it as a versatile intermediate in organic synthesis and materials science. Future research may explore its utility in targeted drug delivery systems or polymer networks requiring orthogonal reactivity.

Properties

IUPAC Name |

tert-butyl N-[(4-prop-2-ynoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-5-10-18-13-8-6-12(7-9-13)11-16-14(17)19-15(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGAXXGRAFGNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester typically involves the reaction of 4-(2-propyn-1-yloxy)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

Biology: In studies involving enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the reactive ester group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s propargyloxy group distinguishes it from simpler analogs like the 4-methylphenyl derivative and more complex glycosylated triazole derivatives (e.g., P7) .

Synthetic Accessibility :

- The target compound’s synthesis yield (26.2%) is moderate compared to typical tert-butyl carbamates, which often achieve higher yields (>50%) under optimized conditions. This may reflect challenges in coupling sterically hindered intermediates .

Functional and Application-Based Comparisons

Reactivity in Click Chemistry

The propargyloxy group in the target compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to triazole-containing carbamates like P7 and P8 . However, unlike glycosylated analogs (e.g., P7), the absence of a sugar moiety limits its utility in glycoenzyme assays.

Protective Group Stability

The tert-butyl ester in the target compound provides acid-labile protection, a feature shared with other carbamates (e.g., ).

Pharmacological Potential

While the target compound lacks explicit biological data, structurally related carbamates show diverse activities:

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester (CAS No. 1380401-33-1) is particularly notable for its potential therapeutic applications. This article explores its biological activity, including analgesic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 261.32 g/mol. Its structural characteristics include:

- InChIKey : ACQRLLJPUMAMFD-UHFFFAOYSA-N

- SMILES : ClC1C(=NC2C([H])=C(C([H])=C([H])C=2N=1)OC([H])([H])[H])OC1([H])C([H])([H])N([H])C([H])(C(=O)OC([H])([H])[H])C1([H])[H].Cl[H]

Analgesic Properties

Recent studies have indicated that certain carbamic acid derivatives exhibit significant analgesic activity. For instance, a study highlighted the analgesic effects of propyl ester derivatives, suggesting that their mechanism may involve antagonism of the 5-HT(2A) receptor pathway. This was demonstrated through both in vitro and in vivo functional assays, where a specific derivative showed comparable efficacy to morphine while maintaining a favorable safety profile .

The analgesic activity of carbamic acid derivatives is primarily attributed to their interaction with neurotransmitter systems. The modulation of serotonin receptors, particularly the 5-HT(2A) receptor, has been identified as a key mechanism through which these compounds exert their effects. This receptor antagonism may lead to alterations in pain perception and modulation pathways within the central nervous system .

Study on Analgesic Activity

In a comparative study involving various carbamic acid derivatives, one compound (designated as 44r) demonstrated potent analgesic properties with minimal side effects in rat models. The study emphasized the importance of structural modifications in enhancing pharmacokinetic profiles while ensuring safety margins .

| Compound | Analgesic Efficacy | Safety Margin |

|---|---|---|

| 44r | High | Wide |

| Morphine | Standard | Moderate |

Pharmacokinetics

The pharmacokinetic properties of carbamic acid derivatives are crucial for their therapeutic application. Research indicates that modifications to the ester moiety can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the introduction of hydrophobic groups has been shown to enhance bioavailability and stability .

Q & A

How can researchers optimize Suzuki coupling reactions for introducing the propargyloxy group while minimizing side products?

Basic Research Focus : Reaction parameter tuning.

Methodological Answer :

- Catalyst Selection : Use palladium catalysts like [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%) for efficient cross-coupling, as demonstrated in microwave-assisted Suzuki reactions .

- Solvent System : Employ a 20% aqueous DMF mixture to balance solubility and reactivity .

- Microwave Heating : Reduce reaction time to 10 hours at 100°C, improving yield and reducing decomposition .

- Purification : Post-reaction, use ethyl acetate extraction followed by silica gel chromatography (EtOAc/hexanes gradient) to isolate the product .

What analytical techniques are most effective for confirming the structure and purity of this carbamate ester?

Basic Research Focus : Structural validation.

Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent integration and chemical shifts (e.g., tert-butyl group at δ 1.39 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Compare calculated and observed m/z values (e.g., HR-ESI-ORBITRAP with <1 ppm error) for molecular formula validation .

- Chromatography : Use reverse-phase HPLC with UV detection (254 nm) to assess purity (>95%) .

Under what conditions is the Boc (tert-butoxycarbonyl) protecting group stable or labile during synthesis?

Advanced Research Focus : Protecting group compatibility.

Methodological Answer :

- Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., 30% TFA in DCM for 2 hours) but stable in neutral/basic media .

- Thermal Stability : Avoid prolonged heating above 80°C in polar aprotic solvents (e.g., DMF) to prevent premature deprotection .

- Compatibility with Propargyl Groups : Propargyl ethers remain intact under Boc protection conditions (pH 7–9, room temperature) .

How can researchers identify and quantify synthetic impurities in Boc-protected carbamates?

Advanced Research Focus : Impurity profiling.

Methodological Answer :

- LC-MS/MS : Use tandem mass spectrometry to detect trace impurities (e.g., de-Boc byproducts or unreacted intermediates) with a C18 column and 0.1% formic acid mobile phase .

- Reference Standards : Compare retention times and fragmentation patterns with commercially available impurities (e.g., tert-butyl carbamate derivatives) .

- Quantitative NMR (qNMR) : Integrate impurity peaks relative to an internal standard (e.g., 1,3,5-trimethoxybenzene) .

How to investigate the reaction mechanism of the propargyloxy group in click chemistry applications?

Advanced Research Focus : Mechanistic studies.

Methodological Answer :

- Kinetic Analysis : Monitor copper-catalyzed azide-alkyne cycloaddition (CuAAC) via in situ IR spectroscopy to track reaction progress .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., -propargyl groups) to study regioselectivity using - NMR coupling patterns .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to simulate transition states and predict reactivity trends .

How to differentiate stereoisomers from impurities when NMR spectra show unexpected peaks?

Advanced Research Focus : Data contradiction resolution.

Methodological Answer :

- 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish stereoisomers (e.g., axial vs. equatorial tert-butyl conformers) .

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .

- Variable Temperature NMR : Observe peak coalescence at elevated temperatures to confirm dynamic stereochemical exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.